![molecular formula C10H9NOS B2598050 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde CAS No. 35250-67-0](/img/structure/B2598050.png)
1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde”, there are general methods for the synthesis of thiophene derivatives. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Medicinal Chemistry: Anti-Inflammatory and Antioxidant Properties
The thiophene moiety, a core part of the compound , is known for its therapeutic importance. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory and antioxidant activities . This makes it a valuable scaffold for the development of new drugs aimed at treating inflammatory diseases and combating oxidative stress-related disorders.
Antimicrobial and Antifungal Applications
Compounds containing the thiophene nucleus have shown significant antimicrobial and antifungal efficacy . This suggests that our compound could be used as a starting point for synthesizing new agents to treat various bacterial and fungal infections, addressing the growing concern of antibiotic resistance.
Anticancer Research
Thiophene derivatives have been identified as potential anti-cancer agents due to their ability to inhibit various kinases involved in cancer progression . Research into 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde could lead to the development of novel anticancer therapeutics.
Neuroprotective Agents
Some thiophene derivatives have shown promise as serotonin antagonists , which are used in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be explored for its potential neuroprotective effects, possibly offering new avenues for the treatment of such conditions.
Material Science: Conductive Polymers
Thiophene and its derivatives are integral in the field of material science, particularly in the creation of conductive polymers . These polymers have applications in electronic devices, offering a combination of conductivity and flexibility.
Drug Design and Discovery
The structural versatility of thiophene-containing compounds allows medicinal chemists to create combinatorial libraries and carry out exhaustive efforts in the search for lead molecules . The compound could serve as a key intermediate in the synthesis of a wide array of pharmacologically active heterocyclic compounds.
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVPJDHHPRORAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carbaldehyde |
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